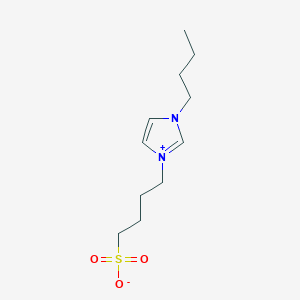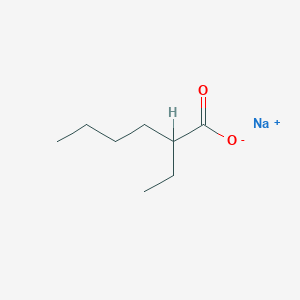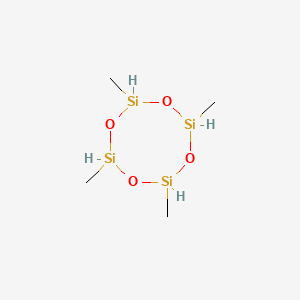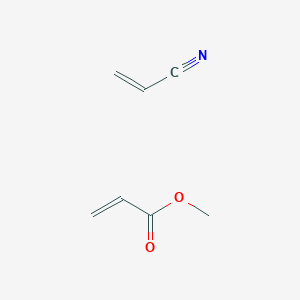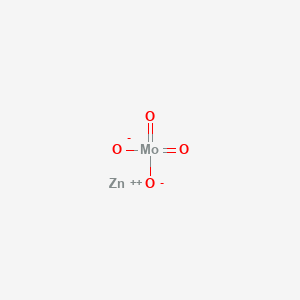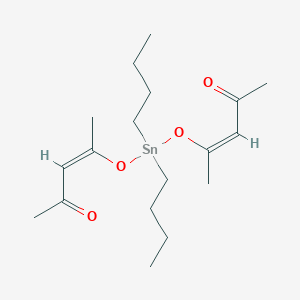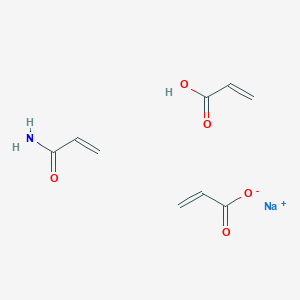
sodium;prop-2-enamide;prop-2-enoate;prop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “sodium;prop-2-enamide;prop-2-enoate;prop-2-enoic acid” is a polymer formed from the polymerization of prop-2-enamide (acrylamide), prop-2-enoate (acrylate), and prop-2-enoic acid (acrylic acid) with sodium ionsIt is widely used in various industrial applications due to its unique properties, such as high water solubility and the ability to form hydrogels .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of poly(acrylamide-co-acrylic acid) partial sodium salt involves the copolymerization of acrylamide, acrylic acid, and sodium acrylate. The polymerization process can be initiated using free radical initiators such as ammonium persulfate or potassium persulfate. The reaction is typically carried out in an aqueous solution at a temperature range of 50-70°C .
Industrial Production Methods
In industrial settings, the production of this polymer is carried out in large-scale reactors where the monomers are mixed with the initiators and other additives to control the molecular weight and properties of the final product. The polymerization reaction is carefully monitored to ensure consistent quality and performance of the polymer .
化学反应分析
Types of Reactions
Poly(acrylamide-co-acrylic acid) partial sodium salt undergoes various chemical reactions, including:
Hydrolysis: The amide groups in the polymer can be hydrolyzed to carboxylic acid groups under acidic or basic conditions.
Cross-linking: The polymer can be cross-linked using agents such as N,N’-methylenebisacrylamide to form hydrogels.
Complexation: The carboxylate groups in the polymer can form complexes with metal ions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).
Cross-linking: N,N’-methylenebisacrylamide in the presence of a free radical initiator.
Complexation: Metal salts such as calcium chloride or ferric chloride.
Major Products Formed
Hydrolysis: Poly(acrylic acid-co-acrylamide).
Cross-linking: Hydrogels with varying degrees of cross-linking.
Complexation: Metal-polymer complexes.
科学研究应用
Poly(acrylamide-co-acrylic acid) partial sodium salt has a wide range of scientific research applications, including:
Water Treatment: Used as a flocculant to remove suspended particles from water.
Biomedical Applications: Used in drug delivery systems and as a component in hydrogels for wound dressings.
Agriculture: Used as a soil conditioner to improve water retention and soil structure.
Oil Recovery: Used in enhanced oil recovery processes to improve the viscosity of the injection fluid.
作用机制
The mechanism of action of poly(acrylamide-co-acrylic acid) partial sodium salt is primarily based on its ability to form hydrogels and interact with various substances. The carboxylate groups in the polymer can form ionic bonds with metal ions, while the amide groups can form hydrogen bonds with water molecules. This allows the polymer to absorb large amounts of water and form gels, which can be used in various applications .
相似化合物的比较
Similar Compounds
Poly(acrylamide): A polymer formed from the polymerization of acrylamide alone. It has similar properties but lacks the carboxylate groups present in poly(acrylamide-co-acrylic acid) partial sodium salt.
Poly(acrylic acid): A polymer formed from the polymerization of acrylic acid alone.
Uniqueness
Poly(acrylamide-co-acrylic acid) partial sodium salt is unique due to its combination of amide and carboxylate groups, which provide it with both hydrophilic and ionic properties. This makes it highly versatile and suitable for a wide range of applications compared to its individual components .
属性
IUPAC Name |
sodium;prop-2-enamide;prop-2-enoate;prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO.2C3H4O2.Na/c3*1-2-3(4)5;/h2H,1H2,(H2,4,5);2*2H,1H2,(H,4,5);/q;;;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBMFUOWAASNDB-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N.C=CC(=O)O.C=CC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N.C=CC(=O)O.C=CC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12NNaO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Dimethylsilyloxy-[dimethylsilyloxy(dimethyl)silyl]oxy-dimethylsilane](/img/structure/B7802602.png)
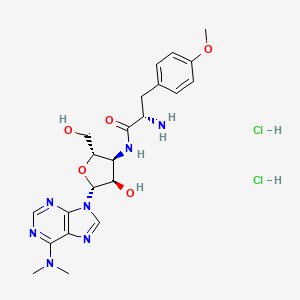
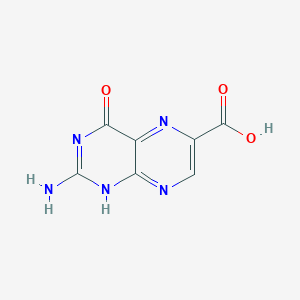
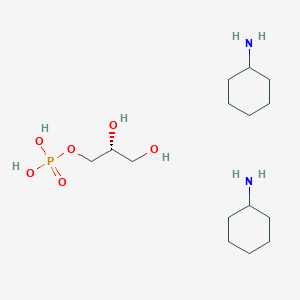
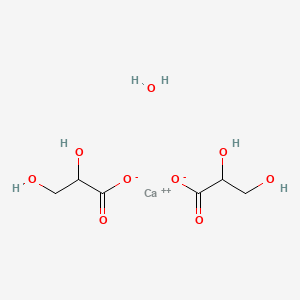
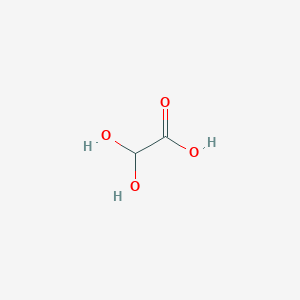
![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one;hydrate](/img/structure/B7802661.png)
![disodium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate](/img/structure/B7802665.png)
